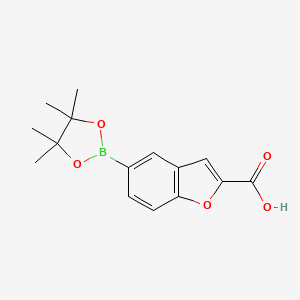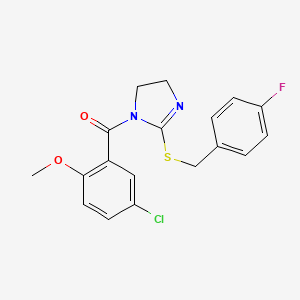
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound features a benzofuran ring substituted with a carboxylic acid group and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid typically involves the borylation of a benzofuran derivative. One common method is the palladium-catalyzed borylation of 1-benzofuran-2-carboxylic acid using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base, such as potassium carbonate, in a suitable solvent like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Hydroboration: Addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Common Reagents and Conditions
Palladium Catalysts: Such as PdCl2(dppf) for borylation and Suzuki-Miyaura coupling.
Bases: Potassium carbonate or sodium hydroxide to facilitate the reactions.
Solvents: Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Resulting from hydroboration reactions.
Scientific Research Applications
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and enzyme inhibitors.
Material Science: Utilized in the creation of advanced materials with unique properties.
Biological Research: Acts as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of new chemical structures. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boron compound used in similar reactions.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with applications in organic synthesis.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boronic ester used in medicinal chemistry.
Uniqueness
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid is unique due to its combination of a benzofuran ring and a dioxaborolane moiety, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO5/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-9(7-10)8-12(19-11)13(17)18/h5-8H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUWYDZOGUCKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)
![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)
![2-chloro-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2533469.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2533474.png)
![2-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2533475.png)
![4-Ethyl-5-fluoro-6-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2533476.png)



![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2533482.png)
![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)
![1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2533484.png)
